
Tributyltin triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributylstannyl trifluoromethanesulfonate, also known as tributyltin triflate, is an organotin compound with the molecular formula CF3SO3Sn[(CH2)3CH3]3. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-tin bonds. This compound is known for its high reactivity and ability to participate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylstannyl trifluoromethanesulfonate can be synthesized through the reaction of tributyltin chloride with trifluoromethanesulfonic acid. The reaction typically occurs in an inert atmosphere, such as argon, to prevent oxidation. The reaction conditions often involve the use of a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for tributylstannyl trifluoromethanesulfonate are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tributylstannyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the triflate group with other functional groups.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the compound.
Coupling Reactions: It is often used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with tributylstannyl trifluoromethanesulfonate include palladium catalysts for coupling reactions, bases like triethylamine, and solvents such as dichloromethane or tetrahydrofuran. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving tributylstannyl trifluoromethanesulfonate depend on the specific reaction type. For example, in Stille coupling reactions, the major products are often biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
Tributylstannyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds and subsequent transformations.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: Tributylstannyl trifluoromethanesulfonate is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tributylstannyl trifluoromethanesulfonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The tin center can coordinate with various substrates, facilitating the formation of new chemical bonds. Molecular targets and pathways involved include interactions with organic halides, carbonyl compounds, and other electrophilic species.
Comparison with Similar Compounds
Similar Compounds
Tributyltin chloride: Another organotin compound used in similar types of reactions but with different reactivity and selectivity.
Trimethylsilyl trifluoromethanesulfonate: A silicon-based analogue with similar reactivity but different applications in organic synthesis.
Dibutyltin dichloride: Used in different types of reactions, particularly in polymerization and catalysis.
Uniqueness
Tributylstannyl trifluoromethanesulfonate is unique due to its high reactivity and versatility in forming carbon-tin bonds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research.
Properties
Molecular Formula |
C13H27F3O3SSn |
|---|---|
Molecular Weight |
439.1 g/mol |
IUPAC Name |
tributylstannyl trifluoromethanesulfonate |
InChI |
InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1 |
InChI Key |
LIQOILBASIAIQC-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


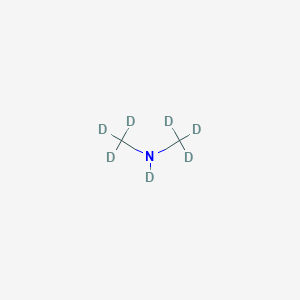

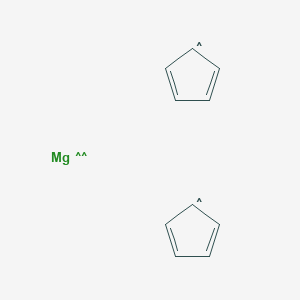

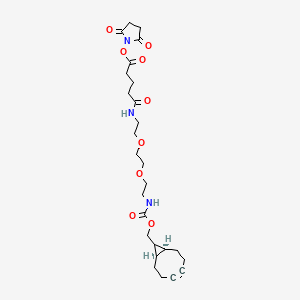
![3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid](/img/structure/B12059977.png)
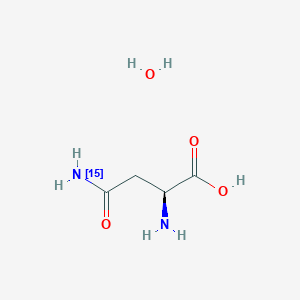
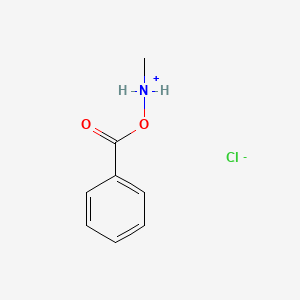

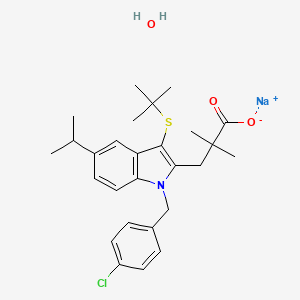
![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)



